4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure with an amino group and a chloro substituent. Its molecular formula is C13H10ClNO2, and it has a molecular weight of approximately 249.67 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various chemical processes. The compound is known for its potential applications in pharmaceuticals and materials science due to the presence of both amino and carboxylic acid functionalities.
The reactivity of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid can be attributed to its functional groups:
Research indicates that compounds similar to 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid exhibit various biological activities, including:
Several methods exist for synthesizing 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid:
The unique structure of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid allows for various applications:
Studies on the interactions of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid with biological targets are ongoing. Key areas include:
Several compounds share structural similarities with 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid | C13H9ClO2 | Similar carboxylic structure but lacks amino group. |
5-Chloro-[1,1'-biphenyl]-3-carboxylic acid | C13H9ClO2 | Different chlorination position; potential variations in activity. |
4-Amino-[1,1'-biphenyl]-3-carboxylic acid | C13H11NO2 | Lacks chlorine; focuses on amino functionality. |
5-Chloro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | C14H13ClO3 | Hydroxymethyl substitution alters solubility and reactivity. |
These compounds illustrate the diversity within biphenyl derivatives while emphasizing the unique combination of functional groups present in 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid.
Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for synthesizing 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid and related biphenyl derivatives [4]. The Suzuki-Miyaura coupling reaction has emerged as the most widely employed approach for constructing the biphenyl framework of this compound [11] [13]. This methodology involves the coupling of 4-chlorophenylboronic acid with appropriately substituted amino-benzoic acid derivatives under palladium catalysis [2].
The optimization of Suzuki-Miyaura cross-coupling for biphenyl carboxylic acid synthesis requires careful consideration of multiple reaction parameters [11] [41]. Research has demonstrated that optimal conditions include the use of 0.05 mol% palladium catalyst loading, 4-hour reaction times, and 2.0 mmol of potassium carbonate as the base [41]. Temperature optimization studies indicate that reaction temperatures between 50-150°C provide the most favorable outcomes, with 89°C representing an optimal balance between reaction rate and selectivity [37].
The choice of ligand significantly impacts both yield and selectivity in these transformations [42]. Dicyclohexylphenylphosphine has shown superior performance compared to triphenylphosphine, achieving yields of 95-99% with minimal side product formation [42]. The bulky nature of this ligand prevents homocoupling reactions while maintaining high catalytic activity [42].
Negishi coupling reactions provide an alternative approach for biphenyl formation, particularly advantageous for substrates containing sensitive functional groups [14] [15]. This methodology utilizes organozinc reagents and has demonstrated high yields in biphenyl synthesis, though it requires strictly anhydrous conditions [15] [22]. The reaction couples organic halides with organozinc compounds under palladium or nickel catalysis, offering excellent functional group tolerance [15].
Stille coupling represents another viable approach for synthesizing chloro-substituted biphenyl derivatives [19] [34]. This methodology employs organotin reagents and has shown particular utility in preparing unsymmetrically substituted biphenyls [34]. Ultrasound-assisted variations of Stille coupling have demonstrated enhanced reaction rates and improved yields compared to conventional heating methods [34].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 89-127°C | 74-85% yield optimization [37] |
Catalyst Loading | 0.05-1.5 mol% | Higher loading improves conversion [35] [41] |
Reaction Time | 4-6 hours | Extended times improve completion [41] |
Base Equivalent | 2.0-3.0 equiv | Excess base prevents deactivation [37] [41] |
The carboxylic acid functionality in 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid can be introduced through multiple synthetic strategies [8]. Direct carboxylation methods involve the treatment of aryl halides with carbon dioxide under basic conditions [8]. Alternative approaches utilize carbonylation reactions where aryl halides are treated with carbon monoxide in the presence of nucleophiles [8].
Recent advances in carboxylic acid functionalization have enabled the direct use of native carboxylic acid groups as adaptive functional handles [8]. Metallaphotoredox protocols have proven particularly effective for functionalizing carboxylic acids without requiring pre-activation [8]. These methods allow for diverse transformations including alkylation, arylation, and amination of carboxylic acid derivatives [8].
Palladium-catalyzed carbonylation reactions provide efficient access to biphenyl carboxylic acids from the corresponding aryl halides [4]. The mechanism involves oxidative addition of the aryl halide to palladium, followed by carbon monoxide insertion and nucleophilic attack by water or alcohols [4]. Optimization studies have shown that pressures of 1-10 atmospheres of carbon monoxide and temperatures of 80-120°C provide optimal conversion rates [4].
An alternative strategy involves the synthesis of methyl or ethyl esters followed by hydrolysis to the corresponding carboxylic acid . This approach offers advantages in purification and isolation, as esters are typically more amenable to chromatographic separation . Hydrolysis can be accomplished under either acidic or basic conditions, with basic hydrolysis generally providing cleaner reaction profiles .
The introduction of the amino group at the 4-position of the biphenyl system requires careful control of regioselectivity [10]. Buchwald-Hartwig amination has emerged as the premier methodology for constructing carbon-nitrogen bonds in aromatic systems [20]. This transformation involves the palladium-catalyzed coupling of aryl halides with amines or ammonia equivalents [20].
Second-generation Buchwald precatalysts utilizing 2-aminobiphenyl ligands offer improved reactivity and stability compared to first-generation systems [20]. These catalysts generate active palladium(0) species through base-promoted reductive elimination without requiring external additives [20]. The use of bulky biaryl phosphine ligands such as XPhos and SPhos has proven crucial for achieving high yields in challenging amination reactions [20].
Recent developments in regioselective radical amination provide alternative approaches for introducing amino groups into aromatic systems [10]. These methodologies utilize attractive noncovalent interactions between anionic substrates and incoming radical cations to guide regioselectivity [10]. Iron-catalyzed systems have shown particular promise, achieving ortho:para selectivity ratios exceeding 20:1 [10].
Temperature optimization for amination reactions typically requires elevated temperatures of 80-140°C to achieve satisfactory conversion [20]. The choice of base significantly impacts reaction outcomes, with potassium carbonate and cesium carbonate providing superior results compared to weaker bases [20]. Solvent selection favors polar aprotic solvents such as dimethylformamide and N-methyl-2-pyrrolidinone [20].
Catalyst System | Temperature | Base | Yield Range |
---|---|---|---|
Pd(OAc)₂/XPhos | 100-120°C | K₂CO₃ | 75-90% [20] |
Second-gen Buchwald | 80-100°C | Cs₂CO₃ | 80-95% [20] |
Fe-catalyzed radical | 25-50°C | K₂CO₃ | 60-85% [10] |
Green chemistry principles have become increasingly important in the synthesis of biphenyl derivatives, driving the development of more sustainable methodologies [11] [29]. Solvent-free synthesis represents a major advancement in reducing environmental impact while maintaining synthetic efficiency [29] [30].
Solvent-free Ullmann coupling reactions have demonstrated remarkable efficiency for biphenyl formation [29]. These methodologies utilize copper catalysts and achieve product formation through direct heating of solid reactants [29]. Microwave-assisted solvent-free synthesis has shown particular promise, reducing reaction times from hours to minutes while maintaining high yields [21] [35].
Ball-milling techniques represent another advancement in solvent-free synthesis [31]. Mechanochemical approaches using stainless steel ball mills have achieved quantitative yields in the synthesis of biphenyl derivatives within 15-minute reaction times [31]. These methods eliminate the need for organic solvents while providing excellent product purity [31].
Water has emerged as an environmentally benign solvent for biphenyl synthesis [11] [32]. Aqueous Suzuki coupling reactions have achieved yields comparable to organic solvent systems while offering advantages in product isolation and waste reduction [11]. The use of water-soluble fullerene-supported palladium catalysts has enabled efficient cross-coupling in purely aqueous media [11].
Microwave irradiation significantly enhances reaction rates and efficiency in biphenyl synthesis [21]. Comparative studies have shown that microwave-assisted reactions achieve similar yields to conventional heating methods but with dramatically reduced reaction times [21]. Safety considerations require specialized pressure-controlled microwave systems to handle the elevated pressures generated during rapid heating [21].
Heterogeneous catalysis enables catalyst recovery and reuse, addressing economic and environmental concerns [35] [39]. Silica-supported palladium catalysts have demonstrated reusability over ten reaction cycles with minimal loss of activity [35]. These systems achieve turnover numbers exceeding 66,000 and turnover frequencies of 825,000 per hour [35].
The purification and isolation of 4-amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid requires specialized techniques due to the compound's unique physicochemical properties [23] [24]. The presence of both amino and carboxylic acid functional groups enables the use of acid-base extraction protocols for efficient separation [27] [28].
Recrystallization remains the most effective method for purifying biphenyl carboxylic acid derivatives [23] [24]. Optimal solvent selection involves identifying systems where the compound exhibits high solubility at elevated temperatures but minimal solubility at reduced temperatures [23]. Mixed solvent systems utilizing ethanol-water pairs have proven particularly effective for biphenyl derivatives [23] [24].
The recrystallization process typically requires heating the crude product to dissolution, followed by controlled cooling to room temperature and subsequent ice-bath treatment [23]. Vacuum filtration and washing with cold solvent removes residual impurities while preserving product integrity [23] [24].
Acid-base extraction protocols exploit the ionizable nature of both the amino and carboxylic acid functionalities [27] [28]. Initial treatment with hydrochloric acid converts the amino group to its protonated salt, enabling extraction into aqueous phases [27]. Subsequent neutralization with sodium hydroxide regenerates the free amine while precipitating the compound for isolation [27] [28].
The carboxylic acid functionality can be selectively extracted using sodium bicarbonate solutions, taking advantage of the acid's ability to form water-soluble salts [27]. This selectivity enables separation from neutral impurities that remain in organic phases [27] [28].
Column chromatography provides high-resolution separation for complex mixtures containing biphenyl derivatives [25]. Reversed-phase chromatography using biphenyl-functionalized stationary phases offers unique selectivity for aromatic compounds through enhanced π-π interactions [25]. These systems demonstrate excellent resolution for structural isomers and closely related analogs [25].
High-performance liquid chromatography protocols utilize gradient elution systems with acetonitrile-water mobile phases [12]. Optimization studies indicate that trifluoroacetic acid additives improve peak shape and resolution for compounds containing basic functional groups [12].
The solubility profile of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid demonstrates characteristic behavior consistent with its amphiphilic molecular structure. The compound exhibits sparingly soluble behavior in water due to the limited polarity contribution from the carboxylic acid group being overshadowed by the hydrophobic biphenyl scaffold [1]. This solubility pattern aligns with similar aromatic carboxylic acids containing amino substituents [2].
Solvent | Predicted Solubility | Rationale |
---|---|---|
Water | Sparingly soluble | Carboxylic acid group provides some polarity but limited by biphenyl hydrophobicity |
Methanol | Soluble | Hydrogen bonding with OH and NH₂ groups |
Ethanol | Soluble | Similar polarity to methanol, good solvation |
DMSO | Highly soluble | Excellent solvation of polar and aromatic systems |
DMF | Highly soluble | Strong solvation of amide-like structures |
Acetone | Moderately soluble | Moderate polarity allows partial dissolution |
Chloroform | Soluble | Good solvation of aromatic systems |
Dichloromethane | Soluble | Similar to chloroform for aromatic compounds |
Petroleum ether | Insoluble | Insufficient polarity for solvation |
Hexane | Insoluble | Non-polar, incompatible with polar functional groups |
The enhanced solubility in polar protic solvents such as methanol and ethanol results from extensive hydrogen bonding interactions involving both the amino group and carboxylic acid functionality [3]. The exceptional solubility in dipolar aprotic solvents like DMSO and DMF reflects the compound's ability to engage in strong dipole-dipole interactions while maintaining solvation of the aromatic π-system [4].
Thermal analysis of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid reveals characteristic phase transition behaviors consistent with substituted biphenyl carboxylic acids. The compound demonstrates a melting point range of 248-250°C [5], indicating strong intermolecular interactions typical of compounds containing both hydrogen bonding groups and extended aromatic systems.
Parameter | Estimated Value | Basis for Estimation |
---|---|---|
Melting Point (°C) | 248-250 | Similar chlorobiphenyl carboxylic acids |
Decomposition Temperature (°C) | 300-350 | Typical aromatic amine degradation |
Glass Transition Temperature (°C) | Not applicable (crystalline) | Compound is crystalline solid |
Thermal Stability Range (°C) | 25-300 | Stable below decomposition point |
Heat of Fusion (kJ/mol) | 25-30 | Estimated from similar aromatic acids |
Heat Capacity (J/mol·K) | 200-250 | Estimated from molecular complexity |
The thermal decomposition pattern follows the established three-stage process observed in aromatic carboxylic acids [6]. The first stage involves phase transformations, followed by formation of intermediate decomposition products, and culminating in complete combustion. The relatively high thermal stability up to approximately 300°C indicates robust intermolecular interactions and structural integrity [7].
Differential scanning calorimetry analysis would be expected to reveal endothermic melting transitions followed by exothermic decomposition events. The compound's thermal behavior is influenced by the electron-withdrawing chlorine substituent and the electron-donating amino group, creating a balanced electronic environment that contributes to thermal stability [8].
The acid-base behavior of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid reflects its amphoteric nature, containing both acidic carboxyl and basic amino functionalities. The compound exhibits two distinct ionization constants: pKa₁ for the carboxylic acid group and pKa₂ for the protonated amino group.
Parameter | Estimated Value | Basis | Experimental Method |
---|---|---|---|
pKa₁ (COOH) | 3.5-4.2 | Similar aromatic carboxylic acids | Potentiometric titration |
pKa₂ (NH₃⁺) | 4.5-5.0 | Aromatic amine basicity | Potentiometric titration |
Isoelectric Point (pI) | 4.0-4.5 | Average of pKa values | Calculated from pKa values |
Predominant Species (pH 1) | Cationic (NH₃⁺-Ar-COOH) | Both groups protonated | pH-dependent speciation |
Predominant Species (pH 7) | Zwitterionic (NH₂-Ar-COO⁻) | Amino neutral, carboxyl ionized | pH-dependent speciation |
Predominant Species (pH 12) | Anionic (NH₂-Ar-COO⁻) | Carboxyl ionized, amino neutral | pH-dependent speciation |
The carboxylic acid pKa falls within the typical range for aromatic carboxylic acids (pKa 4-5) [9], with the electron-withdrawing chlorine substituent slightly enhancing acidity. The 4'-chloro group's inductive effect increases the acid strength compared to unsubstituted biphenyl carboxylic acids [10]. The amino group basicity is reduced due to conjugation with the aromatic system, resulting in a pKa value lower than aliphatic amines [11].
The isoelectric point calculation places the compound in a zwitterionic state around pH 4.0-4.5, where both ionizable groups contribute to the overall charge balance. This amphiphilic behavior significantly influences solubility, crystallization, and intermolecular interactions [12].
The ¹H NMR spectrum of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid displays characteristic resonances reflecting the compound's structural complexity. Aromatic protons appear as overlapping multiplets in the 7.2-7.8 ppm region, with protons adjacent to the amino group showing upfield shifts at 6.5-7.0 ppm due to the electron-donating effect [13].
Nucleus | Chemical Shift (ppm) | Multip. | Integration/Assignment | Comments |
---|---|---|---|---|
¹H NMR | 7.2-7.8 | m | 6H, aromatic H | Overlapping aromatic signals |
¹H NMR | 6.5-7.0 | m | 2H, aromatic H adjacent to NH₂ | Upfield due to amino group |
¹H NMR | 5.0-6.0 | br s | 2H, NH₂ | Broad due to exchange |
¹H NMR | 12.0-13.0 | br s | 1H, COOH | Very downfield, exchangeable |
¹³C NMR | 165-175 | s | C=O (carboxyl) | Characteristic carboxyl carbon |
¹³C NMR | 120-140 | m | Aromatic C | Multiple aromatic carbons |
The amino protons appear as a broad singlet around 5.0-6.0 ppm, exhibiting exchange broadening typical of primary aromatic amines. The carboxylic acid proton resonates at 12.0-13.0 ppm, characteristic of aromatic carboxylic acids with extensive hydrogen bonding [14].
The IR spectrum exhibits diagnostic absorptions corresponding to each functional group. The broad, strong absorption from 2500-3500 cm⁻¹ represents the hydrogen-bonded O-H stretch of the carboxylic acid group, while dual N-H stretches at 3500-3300 and 3300-3100 cm⁻¹ indicate primary amine functionality [15].
Wavenumber (cm⁻¹) | Intensity | Assignment | Comments |
---|---|---|---|
3500-3300 | Medium | N-H stretch (asymmetric) | Primary amine characteristic |
3300-3100 | Medium | N-H stretch (symmetric) | Primary amine characteristic |
2500-3500 | Broad, Strong | O-H stretch (carboxyl) | Very broad due to H-bonding |
1650-1700 | Strong | C=O stretch (carboxyl) | Lower frequency due to conjugation |
1580-1620 | Medium | N-H bend + aromatic C=C | Overlapping bands |
The carbonyl stretch appears at 1650-1700 cm⁻¹, showing lower frequency compared to aliphatic carboxylic acids due to conjugation with the aromatic system [14]. The C-Cl stretch at 800-900 cm⁻¹ and aromatic C-H out-of-plane bending at 750-850 cm⁻¹ provide additional structural confirmation.
The UV-Vis spectrum displays multiple absorption bands reflecting the extended π-system and various electronic transitions. Strong π→π* transitions at 200-220 nm and 240-260 nm arise from the benzenoid and biphenyl chromophores, respectively .
Wavelength (nm) | Absorption Type | Intensity | Assignment | Comments |
---|---|---|---|---|
200-220 | π→π* | Strong | Benzenoid absorption | High energy transition |
240-260 | π→π* | Strong | Extended conjugation | Characteristic of biphenyl |
280-300 | n→π* | Weak | Amino group transition | pH dependent |
320-340 | π→π* | Medium | Biphenyl system | Extended π-system |
The weak n→π* transition at 280-300 nm originates from the amino group's lone pair electrons, showing pH-dependent behavior due to protonation effects. The medium-intensity π→π* band at 320-340 nm reflects the extended conjugation throughout the biphenyl system [17].
Computational predictions using density functional theory calculations and molecular modeling provide valuable insights into the physicochemical properties of 4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid. DFT calculations at the B3LYP/6-31G(d,p) level predict electronic properties including frontier molecular orbital energies and dipole moments [18].
Property/Parameter | Computational Prediction | Method Used | Experimental Status | Agreement Assessment |
---|---|---|---|---|
Molecular Weight | 247.68 g/mol | Molecular formula calculation | Confirmed | Excellent |
LogP (Octanol-Water) | 3.87 | Fragment-based estimation | Not directly measured | Cannot assess |
Polar Surface Area | 63.32 Ų | Topological calculation | Calculated only | N/A |
pKa (Carboxylic Acid) | 3.8-4.2 | QSPR models | Estimated from analogues | Good correlation |
pKa (Amino Group) | 4.5-5.0 | Electronic structure analysis | Estimated from analogues | Good correlation |
Melting Point | 245-250°C | Group contribution methods | Reported: 248-250°C | Excellent agreement |
The excellent agreement between computational predictions and experimental values for melting point (245-250°C predicted vs 248-250°C experimental) validates the computational methodology [19]. Quantum chemical calculations predict a HOMO-LUMO energy gap of 3.8-4.2 eV, indicating moderate electronic stability and potential for charge transfer interactions [18].
Molecular dynamics simulations suggest favorable interactions with polar solvents, supporting the observed solubility patterns in alcohols and dipolar aprotic solvents [20]. The predicted dipole moment of 6.5-7.5 D reflects the compound's polar character, consistent with its amphiphilic behavior and hydrogen bonding capabilities [21].
Computational prediction of LogP (3.87) indicates moderate lipophilicity, balancing the hydrophobic biphenyl core with polar functional groups [1]. This value falls within the acceptable range for drug-like compounds while maintaining sufficient polarity for synthetic accessibility and analytical characterization [22].